![molecular formula C10H12ClNO3 B3013169 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride CAS No. 2375267-42-6](/img/structure/B3013169.png)
3-(Azetidin-3-yloxy)benzoic acid;hydrochloride
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Overview
Description
Azetidin-3-ones, a class of β-lactams, are of significant interest due to their biological activities and their use as building blocks in the synthesis of various pharmaceutical compounds. The compound "3-(Azetidin-3-yloxy)benzoic acid;hydrochloride" is not directly mentioned in the provided papers, but these papers discuss related azetidin-3-one derivatives and their synthesis, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of azetidin-3-ones can be achieved through various methods. For instance, optically-active 3-substituted-1-benzyloxycarbonylaziridin-2-ones, which are closely related to azetidin-3-ones, can be synthesized from benzyloxycarbonyl L-amino acids using dehydrating agents like phosgene, thionyl chloride, or phosphorus oxychloride in THF at low temperatures with triethylamine to neutralize the reaction solution . Additionally, 1-benzylazetidin-3-ol, an intermediate for substituted azetidine, can be synthesized from commercially available benzylamine, highlighting a cost-effective and robust process for the preparation of azetidin-3-ol derivatives .
Molecular Structure Analysis
The molecular structure of azetidin-3-ones is characterized by a four-membered β-lactam ring, which is a key feature for their biological activity. The synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones and their confirmation by spectral techniques such as IR, Mass, and 1H-NMR, demonstrates the structural diversity that can be achieved within this class of compounds .
Chemical Reactions Analysis
Azetidin-3-ones undergo various chemical reactions, often leading to ring-opening or transformation into other useful intermediates. For example, 1-alkoxycarbonyl-3-bromoazetidin-2-ones, when subjected to hydroxide-catalyzed hydrolysis, exclusively afford ring-opening products, and porcine pancreatic elastase (PPE) catalyzes the same reaction stereospecifically . Furthermore, azetidin-3-ones derived from amino acids can react with nucleophiles to yield amino-alcohol and amino-acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-3-ones are influenced by their substituents and the presence of functional groups. The crystalline form of some N-acylated aziridinones indicates the potential for solid-state characterization and purity assessment . The reactivity of these compounds with nucleophiles and enzymes, as well as their ability to be transformed into various derivatives, showcases their chemical versatility .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : 3-hydroxy benzoic acid derivatives, closely related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been synthesized and tested for antibacterial activity, indicating potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
- Building Blocks for Chemical Synthesis : Derivatives of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been used as precursors for the construction of various chemically significant compounds (Dao Thi et al., 2018).
Biological and Pharmacological Research
- Antibacterial and Antifungal Activities : Compounds structurally similar to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride have been synthesized and displayed significant antibacterial and antifungal activities (Mistry & Desai, 2006).
- Anti-Inflammatory Properties : Certain azetidin-2-one derivatives have shown potent anti-inflammatory effects, suggesting similar potential for 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Sharma, Maheshwari, & Bindal, 2013).
- Antimicrobial Evaluation : Azetidin-2-one derivatives have been evaluated for antimicrobial activity, which may be a property of 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride derivatives as well (Ilango & Arunkumar, 2011).
Industrial and Environmental Applications
- Degradation of Herbicides : Studies on the degradation of herbicides like ZJ0273 by specific microorganisms provide insights into the environmental fate of similar chemical structures, including those related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Cai et al., 2012).
Safety and Hazards
The safety information available indicates that 3-(Azetidin-3-yloxy)benzoic acid hydrochloride has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 3-(Azetidin-3-yloxy)benzoic acid hydrochloride are not mentioned in the search results, it’s worth noting that azetidine derivatives are often used in the preparation of pharmaceutically active agents . This suggests potential future applications in pharmaceutical research and development.
properties
IUPAC Name |
3-(azetidin-3-yloxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-8(4-7)14-9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHGOOILKNWNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yloxy)benzoic acid;hydrochloride |
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